Product packaging for (1-Benzylpiperidin-4-yl)urea(Cat. No.:CAS No. 61220-35-7)

(1-Benzylpiperidin-4-yl)urea

Cat. No.: B1286431
CAS No.: 61220-35-7
M. Wt: 233.31 g/mol
InChI Key: OGDDDXCCTAQTJC-UHFFFAOYSA-N
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Description

(1-Benzylpiperidin-4-yl)urea is a chemical compound of significant interest in pharmaceutical and neuroscience research, provided strictly for research and development purposes. The 1-benzylpiperidin-4-yl moiety is a recognized pharmacophore in medicinal chemistry. This structural feature is present in compounds investigated as potential acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research, such as Alzheimer's disease . The piperidine ring is a common element in drugs and research compounds that interact with the central nervous system . Furthermore, urea derivatives, as a class, are valued in drug discovery for their ability to form multiple hydrogen bonds with biological targets, which can be critical for achieving high-affinity binding . Research into related 1-benzylpiperidine compounds indicates potential activity on monoamine systems, which are relevant to various neurological conditions . Some complex molecules featuring the 1-benzylpiperidine structure have also been explored as antagonists for specific muscarinic receptor subtypes (e.g., M4), highlighting the framework's utility in developing potential treatments for neurological and psychiatric disorders . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3O B1286431 (1-Benzylpiperidin-4-yl)urea CAS No. 61220-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzylpiperidin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDDDXCCTAQTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574610
Record name N-(1-Benzylpiperidin-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61220-35-7
Record name N-(1-Benzylpiperidin-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzylpiperidin 4 Yl Urea and Its Analogues

General Synthetic Routes for Piperidinyl Urea (B33335) Core Structures

The construction of the fundamental piperidinyl urea scaffold is typically a multi-step process, commencing with the formation of a key piperidine (B6355638) amine precursor, followed by the introduction of the urea moiety. More advanced methods allow for the assembly of complex structures in fewer steps.

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing the amine precursors required for piperidinyl ureas. wikipedia.orgmasterorganicchemistry.com This reaction efficiently forms a new carbon-nitrogen bond by converting a carbonyl group, such as a ketone or aldehyde, into an amine. wikipedia.org The process involves two main steps that can often be performed in a single reaction vessel ("one-pot"). masterorganicchemistry.comyoutube.com

First, a nucleophilic amine attacks the carbonyl carbon of a ketone or aldehyde, such as 1-benzyl-4-piperidone, to form a hemiaminal intermediate. wikipedia.org This is followed by the reversible loss of a water molecule to yield an imine or iminium ion. wikipedia.orgyoutube.com In the second step, a reducing agent is introduced to reduce the imine intermediate to the final amine product. masterorganicchemistry.com

The choice of reducing agent is critical for the success of the reaction, especially in one-pot procedures where the agent must selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this purpose include:

Sodium cyanoborohydride (NaBH₃CN) : This reagent is a popular choice because it is less reactive than sodium borohydride (B1222165) and selectively reduces the protonated imine intermediate more rapidly than it reduces the starting ketone or aldehyde, preventing side reactions. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com

Catalytic Hydrogenation : The use of hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel is another effective method. researchgate.netnih.gov

This strategy's versatility allows for the synthesis of a wide array of piperidine amine precursors by varying the ketone and amine starting materials. For instance, reacting 1-methylpiperidin-4-one with benzylamine (B48309) via reductive amination using sodium cyanoborohydride (NaBH₃CN) is a key step in producing an intermediate for N-aryl-N'-arylmethylurea compounds. nih.gov

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Key Features
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over carbonyls; requires mildly acidic conditions. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd-C) Effective method, can sometimes lead to debenzylation if not controlled. researchgate.netnih.gov

Once the piperidine amine precursor is synthesized, the urea moiety is commonly formed through a coupling reaction with an isocyanate. nih.gov Isocyanates (R-N=C=O) are highly reactive electrophiles that readily react with nucleophiles like primary or secondary amines. nih.gov The nitrogen atom of the piperidine amine attacks the electrophilic carbon atom of the isocyanate group. This nucleophilic addition breaks the carbon-oxygen double bond, and a subsequent proton transfer results in the stable, final N,N'-disubstituted urea product.

This reaction is highly efficient and is a standard method for preparing both symmetrical and unsymmetrical ureas. nih.govresearchgate.net For example, 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea can be synthesized by reacting N-(4-fluorobenzyl)-1-methylpiperidine-4-amine with isocyanic acid. google.com Similarly, various substituted urea derivatives can be prepared by reacting amines with different isocyanates, which themselves can be generated from corresponding amines using reagents like phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547). nih.govgoogle.com

A notable advantage of this method is its compatibility with a wide range of functional groups, allowing for the creation of a diverse library of urea derivatives. nih.gov The reaction is often carried out under mild conditions and typically proceeds to completion with high yields. beilstein-journals.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. fu-berlin.de These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity from simple precursors. fu-berlin.denih.gov

Several MCRs are particularly useful for synthesizing complex piperidine-containing scaffolds. The Ugi four-component reaction (Ugi-4CR) is a prominent example. nih.govub.edu This reaction combines a ketone (such as a N-substituted 4-piperidone), an amine, a carboxylic acid, and an isocyanide. ub.edu The reaction proceeds through a series of steps, including imine formation and nucleophilic attack by the isocyanide, ultimately yielding a complex α-acylamino amide structure. nih.gov This approach allows for the introduction of up to five points of diversity in a single step, making it a powerful tool for generating libraries of structurally diverse piperidine analogues. ub.edu

Targeted Derivatization Strategies for (1-Benzylpiperidin-4-yl)urea Analogues

To explore the chemical space around the this compound scaffold, chemists employ various derivatization strategies. These modifications can be made to the urea nitrogens or the piperidine ring system to fine-tune the compound's properties.

Modifying the substituents on the urea nitrogen atoms is a primary strategy for creating analogues. This is typically achieved by varying the reactants used in the urea formation step.

By starting with a fixed piperidine amine precursor, such as 1-benzyl-4-aminopiperidine, and reacting it with a diverse array of isocyanates (R-NCO), a library of analogues with different substituents on one of the urea nitrogens can be generated. researchgate.net These isocyanates can be aliphatic, aromatic, or heterocyclic, introducing a wide range of chemical functionalities. researchgate.net

Alternatively, the other nitrogen can be modified. For instance, the synthesis of pimavanserin (B1677881) involves reacting a pre-formed urea, 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea, in a subsequent step. google.com Another approach involves starting with different amine precursors. For example, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized by reacting a key amine intermediate with various substituted aniline- or benzylamine-derived isocyanates. nih.gov This method allows for systematic changes to the electronic and steric properties of the molecule.

Table 2: Examples of Urea Nitrogen Derivatization

Piperidine Amine Precursor Coupling Partner Resulting Urea Analogue Class
1-Benzyl-4-aminopiperidine Various Aryl Isocyanates N-Aryl-N'-(1-benzylpiperidin-4-yl)ureas researchgate.net
[4-(pyridin-2-ylmethoxy)benzyl]-(1-methylpiperidin-4-yl)amine Various Aryl Isocyanates N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]-N'-(1-methylpiperidin-4-yl)ureas nih.gov
N-(4-fluorobenzyl)-1-methylpiperidine-4-amine Isocyanic Acid 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea google.com

Derivatization of the piperidine ring and its N-substituent provides another avenue for creating analogues. The N-benzyl group can be readily replaced by other functionalities. This is achieved by starting the synthetic sequence with a different N-substituted-4-piperidone in the initial reductive amination step. For example, using 1-methylpiperidin-4-one instead of 1-benzyl-4-piperidone leads to analogues with an N-methyl group. nih.gov A wide variety of N-substituents, such as benzoyl, cyclohexanoyl, and diphenylacetyl groups, have been introduced to create diverse piperidine derivatives. nih.gov

Substituents can also be introduced directly onto the carbon atoms of the piperidine ring. This often requires starting with a pre-substituted piperidone, such as a 3-methyl- or 2,6-disubstituted piperidin-4-one. mdpi.comresearchgate.net The synthesis of these substituted piperidones can be accomplished through various methods, including organocatalytic Mannich reactions. researchgate.net Subsequent reductive amination and urea formation then lead to analogues with specific stereochemistry and substitution patterns on the piperidine core. chim.it These modifications can significantly alter the three-dimensional shape and polarity of the final molecule. ajchem-a.com

Diversification of the Benzyl (B1604629) Moiety

The functionalization of the benzyl group in this compound and its analogues is a key strategy for modulating their pharmacological properties. Synthetic approaches generally involve either starting with a pre-functionalized benzylamine or modifying the benzyl group at a later stage in the synthesis. These modifications can range from simple substitutions on the phenyl ring to the introduction of more complex arylmethyl moieties.

A notable example of this diversification is in the synthesis of pimavanserin, which is chemically known as 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea. The synthesis involves the use of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine as a key intermediate. google.com This precursor, which contains the diversified 4-fluorobenzyl moiety, can be reacted with cyanic acid to form a urea intermediate, 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea. This intermediate is then further reacted with 4-isobutoxybenzaldehyde (B95670) to yield the final product. google.com This method highlights a pathway where the substituted benzyl group is incorporated from the initial building blocks.

Another advanced strategy involves the synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. mdpi.comnih.gov In this multi-step synthesis, the benzyl moiety is significantly altered by attaching a substituted pyridine (B92270) ring via an ether linkage. The synthesis begins with a Williamson ether synthesis reaction between 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride and vanillin (B372448) to produce a substituted benzaldehyde. mdpi.comnih.gov This aldehyde is then converted to a benzylamine through the formation of an oxime and subsequent reduction with a Nickel-Aluminum alloy. mdpi.comnih.gov The resulting diversified benzylamine, (3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine, serves as a platform for introducing the urea or substituted piperidinylurea moiety. For the final step, the diversified benzylamine can be reacted with various substituted isocyanates, which are prepared in situ from corresponding anilines or benzylamines using triphosgene and triethylamine, to yield the target urea derivatives. mdpi.comnih.gov

This modular approach allows for the creation of a library of compounds with diverse functionalities on the benzyl portion, facilitating structure-activity relationship (SAR) studies.

Table 1: Examples of Synthesized this compound Analogues with Diversified Benzyl Moieties
Compound NameKey IntermediateSynthetic ApproachReference
1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (Pimavanserin)N-(4-fluorobenzyl)-1-methylpiperidine-4-amineReaction of the fluorobenzylated piperidine intermediate with cyanic acid, followed by reaction with 4-isobutoxybenzaldehyde. google.com
1-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-3-(4-(trifluoromethyl)phenyl)urea(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamineMulti-step synthesis of a complex benzylamine followed by reaction with a substituted isocyanate. mdpi.com

Synthesis of Thiourea (B124793) Analogues

The synthesis of thiourea analogues of this compound involves the replacement of the urea's oxygen atom with a sulfur atom. These compounds are typically prepared by reacting the primary amine precursor, 4-amino-1-benzylpiperidine (B41602), with an appropriate isothiocyanate derivative. This method provides a direct and efficient route to a wide range of N,N'-disubstituted thioureas.

Detailed research has demonstrated the successful synthesis of acyl-thiourea derivatives using this strategy. asianpubs.org For instance, 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea and 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea (cinnamoyl thiourea) have been synthesized. The general procedure involves the reaction of 4-amino-N-benzylpiperidine with benzoylisothiocyanate or cinnamoylisothiocyanate. asianpubs.org These reactions proceed with high efficiency, affording the target thiourea compounds in yields of 81-83%. asianpubs.org The resulting products can be characterized using various spectroscopic techniques, including NMR, IR, and UV, as well as single-crystal X-ray diffraction to confirm their molecular structures. asianpubs.org

The synthesis of the required acyl isothiocyanates is a critical preliminary step. These reagents are typically prepared by reacting the corresponding acyl chloride (e.g., benzoyl chloride) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in an anhydrous solvent like acetone. nih.gov The in situ generated acyl isothiocyanate is then directly reacted with the amine without isolation.

The reaction conditions for the formation of the thiourea bond are generally mild. The coupling of 4-amino-1-benzylpiperidine with the isothiocyanate is often carried out in a suitable organic solvent. The structural integrity of the 1-benzylpiperidine (B1218667) core is maintained throughout this process, allowing for the specific introduction of the thiourea functionality at the 4-position. This synthetic flexibility enables the creation of diverse libraries of thiourea analogues for further investigation. asianpubs.orgnih.gov

Table 2: Examples of Synthesized Thiourea Analogues
Compound NameReactantsYieldReference
1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea4-amino-N-benzylpiperidine and benzoylisothiocyanate83% asianpubs.org
1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea4-amino-N-benzylpiperidine and cinnamoylisothiocyanate81% asianpubs.org

Computational Chemistry and Molecular Modeling Studies of 1 Benzylpiperidin 4 Yl Urea Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of (1-Benzylpiperidin-4-yl)urea derivatives. These studies offer a detailed understanding of the molecule's three-dimensional arrangement, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to determine the optimized molecular geometry. tandfonline.com For instance, in a study on a related N-benzylpiperidine derivative, the six-membered piperidin-4-one ring was found to adopt a chair conformation, with the benzyl (B1604629) group occupying an equatorial position to minimize steric hindrance. tandfonline.com This conformational analysis is crucial as the three-dimensional shape of the molecule dictates its ability to fit into the binding site of a biological target. The calculated bond lengths, bond angles, and dihedral angles from DFT studies on analogous structures have shown good correlation with experimental data obtained from X-ray crystallography, thereby validating the computational approach. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's stability and reactivity; a larger gap implies higher stability and lower reactivity. bohrium.com

For derivatives of benzylpiperidine, HOMO and LUMO energy levels have been calculated to understand their electronic characteristics. tandfonline.com In one such study on a complex benzylpiperidine derivative, the HOMO was found to be localized on the indole (B1671886) moiety, while the LUMO was situated on another part of the molecule, indicating the regions susceptible to electrophilic and nucleophilic attack, respectively. tandfonline.com The energy gap for this particular derivative was calculated to be 3.59 eV. tandfonline.com These calculations help in predicting the most reactive sites within the this compound scaffold. unesp.br

ParameterDescriptionSignificance in this compound Derivatives
HOMO Highest Occupied Molecular OrbitalIndicates the electron-donating capacity and the site for electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capacity and the site for nucleophilic attack.
Energy Gap (ΔE) Difference in energy between LUMO and HOMOA larger gap suggests higher chemical stability and lower reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), susceptible to nucleophilic attack. researchgate.net Green areas denote neutral potential. researchgate.net

In studies of related urea (B33335) and thiourea (B124793) derivatives, MEP analysis has been used to identify the most electronegative and electropositive sites. researchgate.netresearchgate.net For the urea moiety in this compound, the oxygen atom is expected to be a region of high electron density (red), making it a likely site for hydrogen bonding interactions. researchgate.net The nitrogen atoms of the urea and piperidine (B6355638) ring, as well as the protons attached to them, would represent regions of positive potential (blue or light blue), indicating their role as hydrogen bond donors. researchgate.net This information is critical for understanding how these molecules interact with biological receptors.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to understand the binding mechanisms of potential drugs and to screen virtual libraries of compounds for their therapeutic potential.

Molecular docking simulations have been extensively used to predict how this compound derivatives and analogous compounds bind to the active sites of various enzymes. researchgate.netnih.gov For instance, derivatives have been docked into the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov These studies aim to understand the binding orientation that leads to the inhibition of the enzyme's activity.

In a study of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, docking simulations revealed that these molecules adopt a binding mode similar to the known AChE inhibitor, donepezil (B133215). nih.gov The N-benzylpiperidine moiety of these derivatives often orients itself within the gorge of the enzyme's active site. unibo.it Similarly, docking of 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives showed that the benzylpiperidine group is a crucial scaffold for binding to AChE. researchgate.net The predicted binding affinities from these docking studies, often expressed as a docking score or binding energy (e.g., in kcal/mol), provide a qualitative estimate of the ligand's potency. tandfonline.com

Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For derivatives of this compound, the urea moiety is capable of forming crucial hydrogen bonds with residues in the active site. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The benzyl group on the piperidine ring often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp) and tyrosine (Tyr) in the active site of enzymes like AChE. unibo.it For example, in the docking of a related compound, the N-benzyl ring was found to stack against Trp286, a key residue in the peripheral anionic site of AChE. unibo.it In another study, the benzyl group of a ligand formed pi-alkyl interactions with histidine (His) and leucine (B10760876) (Leu) residues. tandfonline.com Furthermore, the piperidine ring itself can participate in hydrophobic or cation-π interactions. unibo.itmdpi.com

Interaction TypePotential Interacting Groups on this compound DerivativesKey Amino Acid Residues
Hydrogen Bonding Urea N-H (donor), Urea C=O (acceptor)Serine, Tyrosine, Histidine, Aspartate, Glutamate
π-π Stacking Benzyl ringTryptophan, Tyrosine, Phenylalanine, Histidine
Hydrophobic/π-Alkyl Benzyl ring, Piperidine ringLeucine, Isoleucine, Valine, Alanine, Proline
Cation-π Protonated Piperidine NitrogenTryptophan, Tyrosine

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules over time. These simulations provide a detailed view of the conformational changes, flexibility, and interactions of a compound within a biological system, such as in the presence of a solvent or bound to a protein target.

In the study of this compound derivatives, MD simulations have been instrumental in elucidating their structural behavior. For instance, research on 2-oxaadamant-1-yl ureas, which include derivatives bearing the 1-benzylpiperidin-4-yl moiety, utilized MD simulations to understand their interaction with the soluble epoxide hydrolase (sEH) enzyme. nih.gov These simulations, conducted for 250 nanoseconds, revealed the plasticity of the enzyme's active site and how it accommodates these inhibitors. nih.gov The presence of the oxygen atom in the adamantane (B196018) scaffold was shown to induce rearrangements in the active site to form a weak hydrogen bond. nih.gov

Another study focused on molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives as potential agents for Alzheimer's disease. A 100-nanosecond MD simulation was performed to confirm the stability of the ligand-protein complex with cholinesterase and BACE-1 enzymes. acs.orgresearchgate.net The stability of these complexes is a critical factor in their potential therapeutic efficacy. Similarly, MD simulations were employed to confirm the binding of thieno[2,3-d]pyrimidine (B153573) derivatives to the EGFR protein over a 100-nanosecond period, supporting their potential as anti-proliferative agents. nih.gov

These studies highlight the importance of MD simulations in understanding the conformational dynamics of this compound derivatives, providing insights into their interactions with biological targets and the stability of these interactions.

Interactive Data Table: Molecular Dynamics Simulation Parameters

Compound ClassSimulation Time (ns)Target ProteinKey FindingReference
2-Oxaadamant-1-yl ureas250Soluble Epoxide Hydrolase (sEH)Active site plasticity and rearrangement nih.gov
N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives100Cholinesterase and BACE-1Confirmed ligand-protein complex stability acs.orgresearchgate.net
Thieno[2,3-d]pyrimidine derivatives100EGFRConfirmed precise binding to the protein nih.gov

Virtual ADMET Studies for Preclinical Assessment

Virtual ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are a cornerstone of modern drug discovery, allowing for the early-stage assessment of a compound's pharmacokinetic and toxicological properties. These in silico predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities, thereby reducing the likelihood of late-stage failures in clinical trials.

For derivatives of the this compound scaffold, virtual ADMET studies have been applied to evaluate their potential as viable drug candidates. In a study of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, a related compound, ADMET analysis was performed to establish a relationship between its biological, electronic, and physicochemical properties. tandfonline.com The analysis, based on Lipinski's rule of five, indicated that the compound had good permeability and bioavailability, with a topographical polar surface area (TPSA) of less than 140 Ų, suggesting good cell membrane penetration and intestinal absorption. tandfonline.com However, it did show one violation of Lipinski's rules due to a high log P value of 5.29. tandfonline.com

Similarly, ADMET and toxicity studies were conducted on a series of semi-synthesized molecules, with some sharing structural features with this compound derivatives, to identify potential inhibitors of SARS-CoV-2 papain-like protease. mdpi.com These studies helped to narrow down the promising candidates by excluding those with unfavorable pharmacokinetic profiles. mdpi.com Another investigation into thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors also included computational ADMET studies, which indicated a high degree of drug-likeness and safety for the lead compounds. nih.gov

These examples demonstrate the critical role of virtual ADMET screening in the preclinical assessment of this compound derivatives, enabling the early identification of compounds with a higher probability of success in further development.

Interactive Data Table: Virtual ADMET Predictions for a (1-Benzylpiperidin-4-yl) Derivative

ADMET PropertyPredicted ValueImplicationReference
Molecular Weight443.54 g/mol Adherence to Lipinski's Rule (<500) tandfonline.com
Log P5.29Potential for poor aqueous solubility (Lipinski violation) tandfonline.com
H-bond Donors2Adherence to Lipinski's Rule (<5) tandfonline.com
H-bond Acceptors2Adherence to Lipinski's Rule (<10) tandfonline.com
Rotatable Bonds4Good molecular flexibility tandfonline.com
TPSA<140 ŲGood cell membrane permeability and intestinal absorption tandfonline.com

Preclinical Pharmacological Investigations and Biological Target Identification for 1 Benzylpiperidin 4 Yl Urea Analogues

Modulation of Cullin Neddylation Pathways

Analogues of (1-benzylpiperidin-4-yl)urea have been identified as regulators of the cullin-RING E3 ubiquitin ligase (CRL) pathway through the modulation of cullin neddylation. This post-translational modification, involving the attachment of the ubiquitin-like protein NEDD8, is crucial for the activation of CRLs.

Inhibition of Defective in Cullin Neddylation 1 (DCN1)-UBE2M Protein-Protein Interactions

A class of piperidinyl ureas has been discovered to inhibit the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the E2 NEDD8-conjugating enzyme UBE2M. nih.gov DCN1 functions as a co-E3 ligase, facilitating the transfer of NEDD8 from UBE2M to cullin proteins. By disrupting the DCN1-UBE2M interaction, these compounds effectively block a critical step in the neddylation cascade. nih.govnih.gov

Initial high-throughput screening identified a hit compound which, through structure-enabled optimization, led to a 100-fold increase in biochemical potency. nih.gov These optimized compounds demonstrated inhibition of the DCN1-UBE2M interaction in a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay. nih.gov Further studies led to the discovery of an orally bioavailable analogue, NAcM-OPT (also referred to as compound 67), which retains potent inhibitory activity against the DCN1-UBE2M interaction. nih.govmedchemexpress.com The development of these inhibitors provides valuable tools to study the consequences of acute pharmacological inhibition of this specific interaction. nih.gov

Impact on Neddylated Cullin Levels (CUL1, CUL3)

The inhibition of the DCN1-UBE2M interaction by this compound analogues directly impacts the levels of neddylated cullins. Neddylation is a key process for the activation of cullin-RING ligases (CRLs). mdpi.com Optimized piperidinyl urea (B33335) compounds have been shown to selectively decrease the steady-state levels of neddylated CUL1 and CUL3 in squamous cell carcinoma cell lines. nih.gov This effect was confirmed in biochemical pulse-chase NEDD8 transfer assays. nih.gov

The orally bioavailable inhibitor, NAcM-OPT, also demonstrated a dose-dependent reduction in the steady-state levels of neddylated CUL1 and CUL3. nih.gov The ability of these compounds to reduce the levels of activated, neddylated cullins underscores their potential as modulators of CRL activity. nih.govnih.gov It is noteworthy that the neddylation of different cullin family members can be differentially regulated during cellular processes like adipogenesis. mdpi.com

Cholinesterase Enzyme Inhibition Studies

Analogues of this compound have been investigated for their ability to inhibit cholinesterase enzymes, which are critical for regulating acetylcholine (B1216132) levels in the nervous system.

Acetylcholinesterase (AChE) Inhibitory Activity

Several studies have demonstrated the acetylcholinesterase (AChE) inhibitory potential of this compound analogues. For instance, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines were designed as potential AChE inhibitors, with two compounds showing significant inhibitory activity, reaching 87% inhibition relative to the reference drug donepezil (B133215). nih.gov Another study on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives identified compounds with potent AChE inhibition, with the indenopyridazine derivative 4g exhibiting an IC₅₀ of 10 nM. nih.gov

Furthermore, a series of novel N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives were synthesized and evaluated for their hAChE inhibitory activity. acs.org The compound with an unsubstituted phenyl ring (SD-6) showed good activity with an IC₅₀ of 0.907 µM. acs.org Additionally, a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, displayed potent AChE inhibitory activity with an IC₅₀ of 13 nM. nih.govresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Analogues

Compound Class Specific Analogue AChE Inhibitory Activity (IC₅₀) Source
N-(1-benzylpiperidin-4-yl)quinazolin-4-amines Not specified 87% relative inhibition nih.gov
3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives Indenopyridazine derivative 4g 10 nM nih.gov
N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives SD-6 0.907 µM acs.org
Polyfunctionalized pyridines 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile 13 nM nih.govresearchgate.net

Butyrylcholinesterase (BuChE) Inhibitory Activity

In addition to AChE, the inhibitory activity of this compound analogues against butyrylcholinesterase (BuChE) has also been explored. The N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivative SD-6, which was active against AChE, also showed favorable dual inhibition of hBChE. acs.org In contrast, some analogues with electron-withdrawing groups at the 4-position of the phenyl ring exhibited poor hBChE inhibitory activity. acs.org

The polyfunctionalized pyridine derivative that potently inhibited AChE also demonstrated BuChE inhibitory activity with an IC₅₀ of 3.1 µM. nih.govresearchgate.net The development of selective BuChE inhibitors is of interest, as exemplified by the discovery of isosorbide-2-benzyl carbamate-5-salicylate, a highly potent and selective BuChE inhibitor. acs.org

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of this compound Analogues

Compound Class Specific Analogue BuChE Inhibitory Activity (IC₅₀) Source
N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives SD-6 Favorable dual inhibition acs.org
Polyfunctionalized pyridines 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile 3.1 µM nih.govresearchgate.net

Receptor Ligand Binding and Antagonism

The this compound scaffold has been utilized in the development of ligands for various G protein-coupled receptors (GPCRs). A series of piperazinyl-pyridine ureas were synthesized and identified as antagonists of the purinergic P2Y₁₂ receptor, with several compounds displaying sub-micromolar activity. researchgate.net Structure-activity relationship (SAR) studies on these P2Y₁₂ antagonists indicated a tolerance for phenyl, benzyl (B1604629), and naphthyl groups on the urea, with a preference for lipophilic substitutions on the ring. researchgate.net

Furthermore, benzimidazole (B57391) derived sulfonylurea analogues have been synthesized as antagonists of P2Y receptors, with a focus on the P2Y₁ receptor. frontiersin.org One derivative, 1h, showed potent inhibition of the P2Y₁ receptor with an IC₅₀ value of 0.19 µM in a calcium signaling assay. frontiersin.org This compound exhibited a similar binding mechanism to a known selective P2Y₁ antagonist, 1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea. frontiersin.org

In the realm of chemokine receptors, small-molecule antagonists have been developed that bind to either the minor or major binding pockets of these receptors. acs.org Additionally, analogues of (1-benzylpiperidin-4-yl) have been investigated for their binding affinity to sigma receptors (σRs). nih.gov Specifically, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibited high affinity for the σ₁ receptor with a Kᵢ value of 1.45 nM and a 290-fold selectivity over the σ₂ receptor subtype. nih.gov

Table 3: Receptor Ligand Binding and Antagonism of this compound Analogues

Compound Class Target Receptor Activity Key Findings Source
Piperazinyl-pyridine ureas P2Y₁₂ Antagonist Sub-micromolar activity; SAR showed preference for lipophilic substitutions. researchgate.net
Benzimidazole derived sulfonylureas P2Y₁ Antagonist Derivative 1h had an IC₅₀ of 0.19 µM. frontiersin.org
Polyfunctionalized pyridines σ₁ receptor High-affinity ligand Kᵢ of 1.45 nM with 290-fold selectivity over σ₂. nih.gov

Sigma Receptor Subtype Affinity (σ1, σ2)

Analogues of this compound have been investigated for their affinity towards sigma (σ) receptors, which are unique receptor proteins implicated in a range of cellular functions and potential therapeutic targets for neurological disorders.

Specifically, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to urea analogues, have demonstrated significant affinity for both σ1 and σ2 receptors. Research indicates that many of these compounds exhibit high affinity for σ1 receptors, with low to moderate affinity for the σ2 subtype.

Structure-activity relationship (SAR) studies on these analogues have revealed key insights. The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide showed high affinity and selectivity for σ1 receptors. Substitutions on the phenylacetamide aromatic ring were found to modulate the binding affinity for both receptor subtypes. For instance, halogen substitutions on the aromatic ring generally led to an increase in affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. Conversely, the introduction of electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amine (NH2) groups resulted in weak or negligible affinity for σ2 receptors, coupled with a moderate affinity for σ1 receptors.

Among the tested compounds, the 2-fluoro-substituted analogue was identified as having the highest selectivity for σ1 receptors. This high affinity and selectivity suggest the potential for developing these compounds as imaging agents for positron emission tomography (PET) or single-photon emission computerized tomography (SPECT).

Table 1: Sigma Receptor Subtype Affinity of Representative (1-Benzylpiperidin-4-yl) Analogues Data sourced from studies on N-(1-benzylpiperidin-4-yl)phenylacetamide and related analogues.

Compound Substitution σ1 Kᵢ (nM) σ2 Kᵢ (nM) Selectivity (σ2/σ1)
Analogue 1 Unsubstituted 3.90 240 61.5
Analogue 2 2-Fluoro 3.56 667 187.4
Analogue 3 3-Chloro 1.89 103 54.5
Analogue 4 4-Chloro 4.33 297 68.6
Analogue 5 3-Methoxy 11.4 >10,000 >877

Muscarinic Receptor 4 (M4) Antagonism

The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor (GPCR) that is predominantly expressed in the brain and has emerged as a significant target for treating neurological and psychiatric disorders.

Research has identified a series of compounds containing the (1-benzylpiperidin-4-yl) scaffold as selective antagonists of the M4 receptor. A patent discloses N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds that function as M4 antagonists. These compounds are proposed to be useful in the treatment of various neurological conditions, including cognitive disorders such as Alzheimer's Disease and the cognitive deficits associated with schizophrenia, as well as movement disorders like Parkinson's Disease.

The development of selective M4 receptor modulators is a key area of research, as non-selective muscarinic agents often lead to undesirable side effects. The compounds identified in this series represent a step towards achieving this selectivity.

Table 2: Representative (1-Benzylpiperidin-4-yl) Analogues Identified as M4 Receptor Antagonists These compounds are described as M4 antagonists for treating neurological diseases.

Compound Name
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-phenoxyphenyl)urea
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxamide

Opioid Delta Receptor Agonism

The δ-opioid receptor (DOR) is a promising therapeutic target for the management of pain and other neurological conditions. The development of ligands with mixed μ/δ opioid receptor interactions is an emerging strategy for creating novel analgesics. researchgate.net

Within this context, a this compound analogue has been identified as a potent δ-opioid receptor agonist. Specifically, the compound 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide was discovered to have improved delta agonist activity and enhanced in vitro metabolic stability. researchgate.net This discovery highlights the utility of the N-benzylpiperidine motif in designing DOR agonists with favorable pharmacological properties. researchgate.net

Table 3: (1-Benzylpiperidin-4-yl) Analogue with Delta Opioid Receptor Agonist Activity

Compound Biological Activity Key Findings
3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide Delta Opioid Receptor Agonist Improved agonist activity and in vitro metabolic stability. researchgate.net

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is primarily located in the central nervous system and acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Antagonists of the H3R have therapeutic potential for a variety of CNS disorders.

Analogues of this compound have been developed as potent and selective nonimidazole H3R antagonists. Structural modifications of the 4-piperidinyl urea scaffold have been explored to optimize H3 receptor affinity while minimizing off-target effects, such as inhibition of the hERG ion channel. These studies have identified key structural features responsible for H3 antagonist activity.

For example, a series of 4-oxypiperidine ethers, which are structurally related to the urea analogues, have been synthesized and shown to possess nanomolar affinity for the H3R. One such compound, containing a benzyl moiety on the piperidine (B6355638) ring, displayed an affinity of 12.5 nM at the human H3R.

Table 4: Histamine H3 Receptor Affinity of a Representative (1-Benzylpiperidin-4-yl) Analogue

Compound Series Representative Analogue Feature hH3R Affinity (Kᵢ, nM)
4-Oxypiperidine Ethers Naphthalene series with benzyl on piperidine 12.5
4-Piperidinyl Ureas Substituted urea analogues Varies based on substitution

Enzyme Inhibition Beyond Cholinesterases

Beyond receptor modulation, analogues of this compound have been investigated for their ability to inhibit various enzymes that are of therapeutic interest.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for antimicrobial and anticancer therapies.

While not a direct urea analogue, a class of tetrahydropyrido[4,3-d]pyrimidines, synthesized from 1-benzylpiperidin-4-one, has been evaluated for DHFR inhibitory activity. One compound in this series, a 2,4-diamino analogue, demonstrated activity as a DHFR inhibitor that was comparable to methotrexate, a well-known DHFR inhibitor. In contrast, a related compound without the 2,4-diamino substitution did not show inhibitory activity against DHFR. This highlights the critical role of specific substitutions on the core scaffold for achieving potent enzyme inhibition. Furthermore, a series of 4-piperidine-based thiosemicarbazones exhibited potent DHFR inhibition with IC50 values in the micromolar range. researchgate.net

Table 5: Dihydrofolate Reductase (DHFR) Inhibition by a (1-Benzylpiperidin-4-yl) Derived Analogue

Compound Class Key Structural Feature DHFR Inhibition Activity
Tetrahydropyrido[4,3-d]pyrimidine 2,4-diamino substitution Comparable to methotrexate
Tetrahydropyrido[4,3-d]pyrimidine Lacking 2,4-diamino substitution Inactive
4-Piperidine-based thiosemicarbazones Thiosemicarbazone moiety IC50 values in the range of 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net

Kinase Inhibition Potentials

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. As such, they are major targets for drug discovery.

The this compound scaffold has been explored for its potential as a source of kinase inhibitors. For instance, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, which share the core benzylpiperidine moiety, have been designed and evaluated. nih.gov While initially designed as acetylcholine esterase inhibitors, these compounds also showed moderate to good cytotoxicity against several human cancer cell lines, suggesting potential interactions with targets relevant to cancer, such as kinases. nih.gov Another study reported the discovery of a piperidinyl urea compound that inhibits SARS-CoV-2 entry into host cells, indicating the broad biological activity of this chemical class. researchgate.net Further screening of libraries containing benzylpiperidine analogues using assays like the ADP-Glo™ kinase assay could uncover specific kinase inhibition profiles.

Protease Inhibition (e.g., Antibacterial Protease)

Analogues of this compound, specifically a class of 1,4,4-trisubstituted piperidines, have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or nsp5). nih.gov In a study evaluating 63 analogues, several compounds demonstrated micromolar activity against human coronavirus 229E and SARS-CoV-2. nih.gov The mechanism of action was determined to be post-viral entry, specifically at the stage of viral polyprotein processing. nih.gov While these compounds did not inhibit other viral enzymes like the nsp12-nsp7-nsp8 polymerase or the nsp3 papain-like protease, they showed clear, albeit modest, inhibitory activity against the Mpro. nih.gov In silico modeling studies supported these findings, indicating a plausible binding interaction with the catalytic site of Mpro. nih.gov This suggests that 1,4,4-trisubstituted piperidines represent a novel class of non-covalent CoV Mpro inhibitors that warrant further development. nih.gov

Modulation of Cell Signaling Pathways

Derivatives based on a this compound scaffold have been investigated for their ability to modulate leptin expression, a key hormone in obesity and related hepatic steatosis. nih.govnih.gov In a study involving 28 novel (thio)urea and guanidine-based analogues, compounds were screened for their capacity to decrease leptin expression in 3T3-L1 adipocytes. nih.gov

The research found that urea analogues were generally more potent than their thiourea (B124793) counterparts. nih.gov Specifically, the introduction of a chloroethyl group at the R2 position of the urea moiety resulted in enhanced efficacy compared to ethyl or allyl groups. nih.gov The compound N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7i) emerged as a particularly potent regulator, reducing leptin levels by 89.0% at a concentration of 10 μM, an activity significantly greater than the control drug metformin, which caused a 39.3% reduction. nih.gov

Table 1: Effect of this compound Analogues on Leptin Expression in 3T3-L1 Adipocytes

Compound Structure Leptin Level Reduction (%) at 10 µM
Analogue 7i N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide 89.0
Metformin (Reference Drug) 39.3

Data sourced from in vitro screening in 3T3-L1 adipocytes. nih.gov

The Keap1-Nrf2-ARE signaling pathway is a critical endogenous antioxidant mechanism that regulates the expression of detoxifying and antioxidant enzymes. mdpi.com Analogues incorporating the benzylpiperidine moiety have been designed as multitarget-directed ligands capable of activating this protective pathway. mdpi.commdpi.com

In one study, a series of compounds were synthesized and evaluated for their ability to induce the Nrf2 transcriptional pathway using a cell-based luciferase assay in the AREc32 cell line. mdpi.com Several compounds, including BIGI 4b, BIGI 4d, and BIGI 5b, successfully induced the Nrf2 pathway at concentrations of 5, 10, and 50 μM, while BIGI 5d was effective up to 100 μM. mdpi.com These compounds did not show cytotoxicity at their effective concentrations. mdpi.com This activation of the Nrf2-ARE pathway is considered a valuable pharmacological target for developing new drugs, as it helps organize antioxidant defenses and downregulate inflammatory enzymes. mdpi.com

Table 2: Nrf2 Transcriptional Activation by Benzylpiperidine Analogues in AREc32 Cells

Compound Concentration (µM) Nrf2 Transcriptional Activation
BIGI 4b 5, 10, 50 Successful Induction
BIGI 4d 5, 10, 50 Successful Induction
BIGI 5b 5, 10, 50 Successful Induction
BIGI 5d 5, 10, 50, 100 Successful Induction

Data based on a luciferase reporter gene assay in the AREc32 cell line after 24 hours of treatment. mdpi.com

Antiviral Activity (e.g., SARS-CoV-2 Entry Inhibition)

Analogues of this compound have shown promise as antiviral agents, particularly against coronaviruses. nih.gov A detailed analysis of 1,4,4-trisubstituted piperidines revealed their ability to block coronavirus replication in vitro. nih.gov The primary antiviral mechanism for this class of compounds is not the inhibition of viral entry but rather the inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for the processing of viral polyproteins after the virus has entered the host cell. nih.gov

After an initial screening against human coronavirus 229E, four lead compounds were tested and found to have micromolar activity against SARS-CoV-2. nih.gov Enzymatic assays confirmed that the inhibitory action was specific to Mpro. nih.gov Although the inhibitory activity was characterized as modest, the findings establish these piperidine derivatives as a structurally unique class of non-covalent CoV Mpro inhibitors, highlighting their potential for further optimization and development as novel antiviral therapies. nih.gov

Antimicrobial Activity

The piperidine scaffold, a core component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netchemijournal.com Derivatives of 4-benzylpiperidine (B145979) have been noted for a variety of biological activities, including antimicrobial effects. chemijournal.com

Studies have explored the antimicrobial potential of novel urea and thiourea derivatives containing heterocyclic scaffolds, with many thiourea-linked analogues exhibiting good antimicrobial activity. chemicaljournal.in In one investigation, new conjugates of amino acids with 4-benzylpiperidine were synthesized and evaluated. chemijournal.com The resulting compounds were tested against several Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungal strains. chemijournal.com Several of the deprotected conjugates (3e, 3i, and 3j) demonstrated significant antimicrobial activities compared to the starting materials, underscoring their potential as a basis for further research. chemijournal.com Other research has also shown that piperidine derivatives can exhibit moderate to good activity against a range of microorganisms. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
1-(2-(1-Benzylpiperidin-4-yl)ethyl)urea
BIGI 4b
BIGI 4d
BIGI 5b
BIGI 5d
Metformin
N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide
Trifluoperazine

Structure Activity Relationship Sar Studies of 1 Benzylpiperidin 4 Yl Urea Analogues

Impact of Urea (B33335) Moiety Substitutions on Biological Activity

The urea moiety is a cornerstone of the (1-benzylpiperidin-4-yl)urea scaffold, primarily through its hydrogen bonding capacity and the influence of its substituents on molecular interactions.

Substitutions on the nitrogen atoms of the urea group have a profound effect on the biological activity of these analogues. The nature of these substituents, whether aryl or alkyl, can dictate the compound's potency by influencing how it fits into the binding pockets of its target protein.

In studies targeting the DCN1-UBE2M protein-protein interaction, initial SAR data for disubstituted ureas suggested that both alkyl and aryl substitutions on the terminal urea nitrogen were generally well-tolerated. nih.gov However, further optimization revealed a more nuanced relationship. For a series of tri-substituted ureas, where a third substituent was added to the urea nitrogen adjacent to the piperidine (B6355638) ring, the binding pocket demonstrated a preference for certain groups. nih.gov Specifically, introducing an alkyl substituent that targets the "Leu sub-pocket" led to a preference for alkyl groups over aryl groups in the "Ile pocket" on the other end of the molecule. nih.gov Alkyl groups like butyl and methylcyclohexyl, as well as various benzyl (B1604629) substituents, were found to produce potent inhibitors. nih.gov The benzyl urea substitution, in particular, was identified as being critical for potency and specificity due to its favorable interactions within the Leu pocket. nih.gov

Conversely, substitutions on the phenyl ring attached to the terminal urea nitrogen showed very restrictive SAR in some series. nih.gov For instance, any significant deviation from a meta-trifluoromethyl substitution on this phenyl ring resulted in a sharp decrease or complete loss of activity, highlighting the importance of tight steric and electronic complementarity within its corresponding "hinge pocket". nih.gov

Table 1: Effect of Urea Substitutions on DCN1 Inhibition Data synthesized from findings in referenced studies.

Compound Series Substitution Position Preferred Substituents Result
Disubstituted Ureas Terminal Nitrogen (Ile Pocket) Alkyl and Aryl Generally well-tolerated nih.gov
Tri-substituted Ureas Terminal Nitrogen (Ile Pocket) Alkyl groups (when Leu pocket is occupied) Increased potency nih.gov
Tri-substituted Ureas Proximal Nitrogen (Leu Pocket) Butyl, Methylcyclohexyl, Benzyl Potent inhibition nih.govnih.gov

The hydrogen bonding capability of the urea group is fundamental to its function, often serving as a molecular anchor that secures the ligand in its binding site. vulcanchem.com The two N-H groups of the urea can act as hydrogen bond donors, forming critical interactions with protein backbones. researchgate.netaps.org

X-ray crystallography of an analogue bound to the DCN1 protein revealed a crucial hydrogen bond between the urea N-H protons and the backbone carbonyl of the amino acid Gln114. nih.gov This interaction is hypothesized to be a requirement for maintaining compound potency. nih.gov This hypothesis is strongly supported by SAR data, which shows that removing the hydrogen bond donor, for example by alkylating the nitrogen atom, results in a loss of activity. nih.gov However, replacing the urea with an amide, which retains one hydrogen bond donor, led to retained potency, confirming the essential nature of this hydrogen-bonding interaction. nih.gov The planar structure of the urea group facilitates these optimal hydrogen bonding interactions with biological targets. vulcanchem.com

Significance of the Piperidine Core Structure

The piperidine ring is not merely a linker but an essential structural component that correctly orients the various substituents for optimal interaction with their respective binding sites and, in some cases, is a key determinant for dual-receptor activity. nih.govacs.org

The integrity of the six-membered piperidine ring is critical for the biological activity of these compounds in certain contexts. In studies on DCN1 inhibitors, the piperidine core, which occupies the "urea pocket," was found to be indispensable. nih.gov Any modifications, such as decreasing the ring size to a five-membered ring or replacing the piperidine with aromatic rings, led to a complete loss of activity. nih.gov Furthermore, altering the substitution pattern from a 1,4-disubstituted piperidine to a 1,3-disubstituted analogue also resulted in inactive compounds. nih.gov This demonstrates that both the ring size and the specific geometry of the 1,4-substitution pattern are crucial for maintaining the precise orientation required for biological function.

The benzyl group attached to the nitrogen at position 1 of the piperidine ring plays a significant role in binding affinity, often by engaging in favorable hydrophobic interactions. nih.govontosight.ai In the context of DCN1 inhibitors, the 1-benzyl group occupies a hydrophobic region known as the Leu pocket. nih.gov This interaction is a key driver of potency for this class of compounds. nih.gov

The piperidine moiety has been established as a critical structural feature for achieving dual activity at histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors. acs.orgacs.orgugr.es Comparative studies have shown that replacing the piperidine ring with a piperazine (B1678402) core, while often maintaining or even slightly improving H₃R affinity, leads to a dramatic loss of affinity for the σ₁ receptor. acs.orgugr.es

This observation underscores the unique role of the piperidine structure in σ₁R binding. Molecular modeling suggests that the piperidine derivative in its protonated state is involved in an essential salt bridge interaction with a key amino acid residue, Glu172, in the σ₁R binding pocket, which is responsible for high biological activity. acs.org The difference in affinity between piperidine and piperazine analogues is attributed to changes in their protonation state at physiological pH. acs.org

Table 2: Comparison of Piperidine vs. Piperazine Core on Dual Receptor Affinity Data from referenced studies.

Compound Pair Core Structure hH₃R Kᵢ (nM) σ₁R Kᵢ (nM)
Compound 4 acs.org Piperazine 3.17 1531

This data clearly illustrates that while both cores can support high H₃R affinity, the piperidine core is vastly superior for σ₁R binding, making it an indispensable element for dual H₃/σ₁ receptor ligands. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are pivotal in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. For analogues of this compound, both 2D and 3D QSAR approaches have been employed to understand the influence of various physicochemical properties on their biological effects.

Hansch-Type Analysis for Substituent Effects

Hansch analysis is a classic QSAR method that correlates biological activity with physicochemical parameters such as hydrophobicity (π), electronic properties (σ), and steric effects (e.g., Molar Refractivity). nih.govnih.gov Studies on structurally related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share the core (1-Benzylpiperidin-4-yl) scaffold, provide a strong model for understanding the substituent effects in urea analogues.

A Hansch-type QSAR study on these acetamide (B32628) analogues explored the influence of substituents on the phenylacetamide aromatic ring on their binding affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govacs.org The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, showed high affinity and selectivity for σ₁ receptors. nih.govacs.org The analysis revealed that electronic and steric factors of the substituents significantly impact receptor affinity and selectivity.

Key findings from this analysis include:

Electron-donating groups like hydroxyl (-OH), methoxy (B1213986) (-OMe), or amine (-NH₂) on the aromatic ring led to moderate affinity for σ₁ receptors but weak to negligible affinity for σ₂ receptors. nih.govacs.org

Halogen substitution (e.g., -F, -Cl, -Br) generally maintained high affinity for σ₁ receptors while increasing the affinity for σ₂ receptors. nih.govacs.org

Positional Isomerism is crucial. For substituents like Cl, Br, F, NO₂, and OMe, the selectivity for σ₁ receptors followed the trend of meta > ortho ≈ para. nih.govacs.org In general, 3-substituted compounds displayed higher affinity for both receptor subtypes compared to their 2- and 4-substituted counterparts. nih.govacs.org

A similar Hansch analysis performed on 3-(4-benzylpiperidin-1-yl)propylamine derivatives, acting as CCR5 antagonists, also highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov These findings collectively suggest that for this compound analogues, careful selection of substituents on aromatic rings, considering their electronic nature and position, is a key strategy for modulating potency and selectivity.

Substituent Type on Aromatic RingEffect on σ₁ Receptor AffinityEffect on σ₂ Receptor AffinityPositional Preference for Selectivity
Electron-Donating (e.g., -OH, -OMe)ModerateWeak / Negligible-
Halogens (e.g., -F, -Cl, -Br)Maintained / SimilarIncreasedMeta (3-position)
Nitro (-NO₂)HighHighMeta (3-position)

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. ijpsonline.comgoogle.com The method involves aligning a series of compounds and calculating their molecular fields at various grid points. google.com For analogues related to this compound, CoMFA has been instrumental in visualizing the spatial regions where changes in steric bulk and electrostatic charge can enhance or diminish biological activity.

In a study of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, CoMFA revealed that the electrostatic properties of the substituents on the phenylacetamide aromatic ring were strong determinants of binding to σ₁ receptors. researchgate.net This indicates that the charge distribution around the molecule plays a more significant role than its shape for this specific interaction.

Similarly, 3D-QSAR studies on other related piperidine series have yielded valuable insights:

For 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, Molecular Shape Analysis (MSA), a technique related to CoMFA, showed the importance of the relative negative charge (RNCG). nih.gov Substituents with a high RNCG value were found to have greater binding affinity. nih.gov

CoMFA and related Comparative Molecular Similarity Indices Analysis (CoMSIA) studies on other CCR5 antagonists have successfully identified the key steric, electrostatic, hydrophobic, and hydrogen-bonding features required for potent receptor binding. nih.govtandfonline.com

These results imply that for the design of this compound analogues, CoMFA models would likely highlight the critical importance of electrostatic fields. Contour maps generated from such an analysis would guide the placement of electron-withdrawing or electron-donating groups to optimize interactions with the target protein.

Stereochemical Considerations in SAR

Stereochemistry often plays a profound role in the structure-activity relationship of chiral compounds. The spatial arrangement of atoms can dictate how a molecule fits into a binding site, and different stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles.

For compounds containing the this compound scaffold, several potential sources of stereoisomerism exist, particularly if substituents are introduced on the piperidine ring or if chiral side chains are present.

Studies on related 3-(4-benzylpiperidin-1-yl)propylamine congeners indicated that the presence of a chiral center could render the molecule less active, suggesting that a specific stereochemical configuration is necessary for optimal binding, and the introduction of a racemic mixture might be detrimental. nih.gov

In the development of azetidin-2-one-based MAGL inhibitors, which incorporated a 1-benzylpiperidin-4-yl moiety, a high eudysmic ratio was observed for a specific compound ((±)-5v). unisi.itacs.org The eudysmic ratio is the ratio of the pharmacological activity of the more active enantiomer (eutomer) to that of the less active one (distomer). A high ratio signifies that one enantiomer is significantly more potent, underscoring the importance of stereochemistry for activity. unisi.itacs.org The (3R,4S) enantiomer was identified as one of the most potent irreversible inhibitors, highlighting the critical nature of precise 3D geometry for interaction with the target enzyme. unisi.itacs.org

These examples strongly suggest that for substituted this compound analogues, a thorough investigation of stereochemistry is warranted. The synthesis and evaluation of individual stereoisomers are crucial to identify the eutomer and maximize potency, potentially leading to drugs with improved therapeutic indices.

Strategic Optimization for Enhanced Potency and Selectivity

The strategic optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to improve desired properties like potency and selectivity while minimizing off-target effects. For the this compound scaffold and its relatives, several successful optimization strategies have been reported.

One key strategy involves the introduction of specific substituents to exploit interactions with the target.

In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, the introduction of a 2-fluoro substituent resulted in the analogue with the highest selectivity for σ₁ over σ₂ receptors. nih.govacs.org

For piperidinyl urea inhibitors of the DCN1-UBE2M interaction, a structure-enabled optimization effort that explored various alkyl groups on the piperidine nitrogen led to a 100-fold increase in biochemical potency. nih.gov The 2-pentyl group was identified as the most potent, as it efficiently occupied a specific sub-pocket of the target protein. nih.gov

Another approach is the modification of the core scaffold and its linking domains .

In a series of pyridazine-based acetylcholinesterase inhibitors, structural modifications to the benzylpiperidine moiety were generally found to be detrimental to activity. acs.org However, introducing a lipophilic environment at the C-5 position of the pyridazine (B1198779) ring was favorable for both activity and selectivity. acs.org This demonstrates how modifications at different parts of the molecule can have varied effects.

The replacement of a phenol (B47542) group with a primary amide in a series of diaryl amino piperidine delta opioid agonists resulted in enhanced receptor activity, increased selectivity, and improved metabolic stability. researchgate.net This highlights the utility of bioisosteric replacement as an optimization strategy.

Application of 1 Benzylpiperidin 4 Yl Urea and Its Derivatives As Chemical Probes and Research Tools

Development of Tool Compounds for DCN1-UBE2M Target Dissection

A significant application of (1-benzylpiperidin-4-yl)urea derivatives is in the development of tool compounds to investigate the protein-protein interaction (PPI) between DCN1 (Defective in Cullin Neddylation 1) and UBE2M (Ubiquitin Conjugating Enzyme E2 M). nih.govnih.gov DCN1 acts as a co-E3 ligase that promotes the transfer of the ubiquitin-like protein NEDD8 from the E2 enzyme UBE2M onto cullin proteins. nih.gov This process, known as neddylation, is crucial for the activation of Cullin-RING E3 ligases (CRLs), which regulate the degradation of numerous proteins involved in critical cellular functions. nih.gov

Researchers have identified and optimized piperidinyl ureas, such as 1-(1-benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea (B10967334), as inhibitors of the DCN1-UBE2M interaction. nih.gov These compounds serve as crucial chemical probes for several reasons:

Target Validation: They allow for the acute inhibition of the DCN1-UBE2M interaction, helping to validate this interface as a therapeutic target. nih.gov

Pathway Dissection: By blocking this specific step, these tool compounds enable detailed studies into the downstream effects on the NEDD8/cullin pathway, helping to untangle the roles of specific CRLs in normal and diseased cells, such as squamous cell carcinomas. nih.govnih.gov

SAR Studies: The development process has generated preliminary structure-activity relationships (SARs), guiding the design of more potent and specific inhibitors. Structure-enabled optimization has led to a 100-fold increase in biochemical potency compared to initial screening hits. nih.gov

These optimized compounds have been shown to selectively reduce the levels of neddylated CUL1 and CUL3 in cancer cell lines, demonstrating their utility in cellular contexts. nih.govnih.gov

Utility in Biochemical Assay Development (e.g., TR-FRET Binding Assays)

The evaluation and optimization of this compound derivatives as DCN1-UBE2M inhibitors have been heavily reliant on robust biochemical assays, particularly Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays. nih.govnih.gov

TR-FRET is a powerful technique for studying molecular interactions in a high-throughput format. nih.govjohnshopkins.edu The assay principle involves two molecules of interest, each labeled with a specific fluorophore: a donor (e.g., a europium chelate) and an acceptor (e.g., Cy5 or fluorescein). nih.govnih.gov When the two molecules interact and bring the fluorophores into close proximity, excitation of the long-lifetime donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. nih.govbmglabtech.com The ratio of acceptor to donor emission is measured, providing a quantitative readout of the binding event. nih.gov

In the context of DCN1-UBE2M, a TR-FRET assay is used to screen for and characterize inhibitors. nih.govnih.gov Compounds from the piperidinyl urea (B33335) class are tested for their ability to disrupt the DCN1-UBE2M complex, which is observed as a decrease in the TR-FRET signal. nih.gov This assay format is highly suitable for high-throughput screening (HTS) and has been instrumental in identifying initial hits and quantifying the potency (e.g., IC50 values) of optimized compounds. nih.govjohnshopkins.edu The stability and sensitivity of TR-FRET assays make them ideal for generating the reliable data needed for structure-activity relationship studies. nih.gov

Investigation of Protein-Protein Interactions

The urea functional group is known to interact with proteins, and in high concentrations, it can act as a denaturant by disrupting hydrogen bonds. nih.govresearchgate.net This inherent ability to engage with protein surfaces is harnessed in this compound derivatives to specifically disrupt targeted protein-protein interactions (PPIs) rather than causing general denaturation. nih.govresearchgate.net

The primary example is the aforementioned DCN1-UBE2M interaction. The piperidinyl urea compounds bind to DCN1 and physically block the interface required for its interaction with UBE2M. nih.govnih.gov This application highlights their use as molecular probes to:

Confirm Binding Sites: By observing how structural modifications to the urea derivative affect its inhibitory potency, researchers can map the key contact points within the binding pocket on the target protein.

Study Interaction Dynamics: These small molecules allow for the temporal control of a specific PPI, enabling the study of the cellular consequences of its disruption in real-time. nih.gov

Provide Structural Insights: The binding of these compounds can be characterized using techniques like X-ray crystallography, providing a detailed, atomic-level understanding of the protein-ligand and, by extension, the protein-protein interaction. nih.gov

Studies using nuclear magnetic resonance (NMR) spectroscopy have shown that urea molecules can interact directly, though often transiently, with both hydrophobic and polar residues on a protein's surface, supporting the direct interaction model for these chemical probes. researchgate.netnih.gov

Applications in Molecular Hybridization Approaches for Multi-Target Ligands

The (1-benzylpiperidin-4-yl) moiety is a versatile scaffold that has been incorporated into more complex molecules through a strategy known as molecular hybridization. This approach involves combining two or more pharmacophores into a single hybrid molecule designed to interact with multiple biological targets simultaneously. This is a promising strategy for treating multifactorial diseases like cancer and Alzheimer's disease. researchgate.netmdpi.com

Alzheimer's Disease Research: A series of novel compounds were designed by hybridizing an N-(1-benzylpiperidin-4-yl) core with a 5-phenyl-1,3,4-oxadiazole-2-yl)thio moiety. researchgate.net These hybrids were developed as multifunctional agents targeting several key factors in Alzheimer's pathology, including the inhibition of human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and beta-secretase 1 (hBACE-1), as well as the prevention of amyloid-beta (Aβ) aggregation. researchgate.net Compounds like SD-4 and SD-6 from this series demonstrated a multifunctional inhibitory profile. researchgate.net

Anticancer Drug Development: In another study, the 1-methylpiperidin-4-yl group, a related structure, was appended to an N-aryl-N'-arylmethylurea scaffold. mdpi.com This molecular hybridization strategy aimed to block intracellular signal transduction pathways relevant to cancer. Several of the resulting compounds showed excellent antiproliferative activity against multiple cancer cell lines (A549, MCF7, HCT116, PC3) while showing minimal activity against a normal human liver cell line. mdpi.com

Sigma Receptor Ligands: The 1-benzylpiperidin-4-yl motif is also a key feature in ligands designed for sigma receptors (σRs), which are targets for neurological disorders. nih.gov In one example, this group was linked to a polyfunctionalized pyridine (B92270) core to create a molecule with potent dual activity against acetylcholinesterase and high affinity for the σ1 receptor subtype. nih.gov

Use in Enzyme Inhibition and Activation Studies

Beyond disrupting PPIs, derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. The urea core can mimic substrate transition states or interact with key residues in an enzyme's active site.

Soluble Epoxide Hydrolase (sEH) Inhibition: A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were synthesized and evaluated against human and murine soluble epoxide hydrolase (sEH). nih.gov sEH is an enzyme involved in inflammation and pain pathways. By optimizing the substituents on the piperidine (B6355638) and aryl rings, researchers developed potent sEH inhibitors with substantially improved pharmacokinetic profiles compared to earlier generations of urea-based inhibitors. nih.gov For instance, the compound 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a significant increase in potency and oral bioavailability. nih.gov

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with pathogens like Helicobacter pylori. nih.govmdpi.com While the specific this compound was not the focus, related urea and thiourea (B124793) derivatives are widely studied as urease inhibitors. nih.gov Kinetic studies, such as the generation of Lineweaver-Burk plots, are used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.govmdpi.com This demonstrates the broader applicability of the urea scaffold in targeting metalloenzymes like the nickel-containing urease. nih.gov

Data Tables

Table 1: Activity of this compound Derivatives and Related Compounds This table is interactive. Click on the headers to sort the data.

Compound/Derivative Class Target(s) Assay Type Measured Activity Reference
Piperidinyl Ureas DCN1-UBE2M TR-FRET 100-fold potency increase over hit nih.gov
SD-6 hAChE, hBChE, hBACE-1 In vitro enzymatic Multifunctional inhibitor researchgate.net
Compound 9b MCF7, PC3 cancer cells Antiproliferative IC50 < 3 µM mdpi.com
Compound 5 σ1 Receptor, AChE Radioligand binding, enzymatic Ki = 1.45 nM (σ1R), IC50 = 13 nM (AChE) nih.gov
Compound 52 Soluble Epoxide Hydrolase (sEH) Enzymatic 7-fold potency increase over analog nih.gov
Compound 4b Jack Bean Urease Enzymatic IC50 = 1.6 nM nih.gov

Future Research Directions for 1 Benzylpiperidin 4 Yl Urea in Chemical Biology

Exploration of Novel Biological Targets and Pathways

While existing research has identified several targets for (1-Benzylpiperidin-4-yl)urea analogues, the full extent of their biological interactions remains an active area of investigation. The structural flexibility of the N-benzylpiperidine motif allows it to be a valuable tool for medicinal chemists to adjust efficacy and physicochemical properties. researchgate.net Future work should focus on systematically screening these compounds against broader panels of receptors, enzymes, and protein-protein interactions to uncover novel therapeutic opportunities.

Derivatives of this scaffold have already been investigated for a variety of targets, including as cholinesterase inhibitors for potential Alzheimer's disease therapy, calcium channel blockers, and agents that activate the Nrf2-ARE pathway. csic.esresearchgate.net Other identified targets include the DCN1-UBE2M protein-protein interaction, delta opioid receptors, the P2Y(12) receptor, and sigma-1 receptors (σ1R). researchgate.netnih.govresearchgate.netnih.gov Compounds incorporating the this compound moiety are often studied for their potential in treating neurological disorders due to their ability to interact with diverse biological targets. ontosight.ai

Beyond identifying new targets, a crucial research direction is to elucidate the precise mechanisms through which these compounds exert their effects. For many derivatives, the biochemical targets or the exact mechanisms of action are not fully known. nih.gov For example, a derivative designed for neuropathic pain was found to produce a strong antiallodynic effect through σ1R antagonism, highlighting the potential for discovering specific mechanisms even within known target classes. nih.gov

Future studies should employ a combination of biochemical assays, cellular imaging, and chemoproteomics to map the downstream signaling pathways modulated by these compounds. Research into derivatives targeting Alzheimer's disease has involved evaluating their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-secretase-1 (BACE-1), and amyloid-β (Aβ) aggregation. bohrium.comacs.org Understanding these multi-target activities is key. mdpi.com For instance, investigating how a single compound can concurrently inhibit cholinesterases and modulate calcium channels could reveal synergistic therapeutic effects for complex neurodegenerative diseases. csic.esresearchgate.net This multi-target approach is a shared characteristic of many molecules being investigated for complex diseases. researchgate.net

Advanced Structural Optimization Strategies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to refining the therapeutic potential of the this compound scaffold. Future efforts will leverage advanced medicinal chemistry strategies to enhance both the potency and selectivity of these compounds for their intended targets.

Iterative, structure-enabled optimization has proven effective. In one instance, a high-throughput screening hit from a class of piperidinyl ureas with an initial IC50 of 7.6 μM was optimized to a compound with an IC50 of 0.060 μM, representing a 100-fold increase in potency against the DCN1-UBE2M protein-protein interaction. nih.gov This optimization was guided by X-ray co-crystal structures that identified key drivers for potency, such as specific hydrogen bonds and hydrophobic interactions. nih.gov However, such structural modifications aimed at improving potency can sometimes reduce metabolic stability, a challenge that requires careful management. nih.gov

Future strategies will likely involve:

Bioisosteric Replacement : Studies have shown that replacing a phenol (B47542) group with a primary amide in a series of diaryl amino piperidine (B6355638) delta opioid agonists enhanced activity, increased selectivity over mu and kappa receptors, and improved metabolic stability. researchgate.net

Conformational Restriction : Introducing conformational constraints into the flexible piperidine ring or the benzyl (B1604629) group can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for the target protein. idrblab.net

Hybrid Molecule Design : A molecular hybridization approach has been used to design compounds that target multiple aspects of Alzheimer's disease. bohrium.comacs.org Fusing the benzylpiperidine moiety of donepezil (B133215) with other pharmacophores, such as aryl-sulfonamides or tacrine, has yielded hybrids with dual inhibitory activity and other beneficial properties. mdpi.com

These optimization campaigns will be crucial for developing clinical candidates with superior efficacy and reduced off-target effects.

Integration of Multi-Omics Data in Preclinical Research

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the system-wide effects of drug candidates. Future preclinical research on this compound derivatives should integrate multi-omics data to build comprehensive biological profiles. This involves using advanced clustering algorithms to analyze and integrate data from genomics, epigenetics (e.g., DNA methylation), transcriptomics, and proteomics. nih.gov

Such an approach can:

Identify Novel Biomarkers : By correlating omics data with compound activity, researchers can identify biomarkers that predict therapeutic response or potential toxicity. Pharmacogenomic studies, for example, have shown that genetic variants in the APOE-TOMM40 region can influence the response to treatments for Alzheimer's disease, a key area for benzylpiperidine derivatives. researchgate.net

Stratify Patient Populations : By understanding the molecular heterogeneity of a disease, multi-omics data can help identify patient subgroups most likely to benefit from a specific this compound derivative, paving the way for personalized medicine. nih.gov

Integrating these data layers into a single analytical framework is critical for prioritizing drug candidates and understanding the complex interplay between a compound and the biological system. nih.gov

Development of Advanced Computational Models for Predictive Biology

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of compound properties and guiding experimental work. For the this compound scaffold, future research will benefit from the development and application of more sophisticated computational models.

Current approaches have included quantitative structure-activity relationship (QSAR) studies and molecular docking to understand the structural requirements for activity against targets like the CCR5 receptor. researchgate.nettandfonline.com For example, 3D-QSAR studies have been used to identify important molecular features of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives for their CCR5 binding affinity. tandfonline.com

Future directions in computational modeling include:

Machine Learning and AI : Developing artificial neural network (ANN) and other machine learning models can improve the prediction of biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic interactions between a ligand and its target protein, revealing binding modes and the conformational changes that underpin biological activity. researchgate.net

Network Pharmacology : This approach models the complex interactions between drugs, targets, and disease pathways. mdpi.comresearchgate.net It can be used to predict the polypharmacological effects of this compound derivatives and identify potential synergistic or antagonistic interactions when used in combination therapies. researchgate.net

These advanced computational tools, when used in a feedback loop with experimental validation, will accelerate the discovery and optimization of new therapeutic agents based on the this compound structure.

Q & A

Q. What are the primary biochemical applications of (1-Benzylpiperidin-4-yl)urea in academic research?

this compound and its derivatives are frequently utilized as intermediates in synthesizing bioactive molecules. For example, it serves as a precursor in the development of enzyme inhibitors (e.g., tyrosine methyltransferase inhibitors) and ligands for receptor-binding studies. Methodologically, researchers often employ coupling reactions with isocyanates or amines under mild conditions (e.g., room temperature in dichloromethane) to generate urea derivatives . These compounds are then screened for activity in biochemical assays, such as competitive displacement-binding assays using radiolabeled ligands .

Q. What synthetic routes are recommended for preparing this compound derivatives?

A common method involves reacting 1-benzylpiperidin-4-amine with aryl isocyanates in anhydrous solvents like dichloromethane. For instance, 4-(trifluoromethoxy)phenyl isocyanate and 1-benzylpiperidin-4-amine were stirred at room temperature overnight, followed by solvent evaporation to yield the urea derivative . Alternative routes include using triphosgene as a carbonyl source in the presence of amines under controlled pH conditions (e.g., saturated aqueous NaHCO₃) .

Q. How should researchers handle safety concerns during synthesis or handling?

While toxicological data for this compound derivatives are limited, related piperidine compounds (e.g., 4-benzylpiperidine) require strict safety protocols:

  • Use gloves, goggles, and fume hoods to avoid skin/eye contact .
  • In case of exposure, rinse skin with soap/water for ≥15 minutes and eyes with flowing water for 10–15 minutes .
  • Conduct toxicity screenings using in vitro models (e.g., cell viability assays) before scaling up experiments .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Chromatography : HPLC or LC-MS to confirm purity and molecular weight (e.g., PubChem data for related compounds reports MW ~218–350 g/mol) .
  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns on the piperidine ring and urea linkage .
  • Crystallography : X-ray diffraction for structural confirmation, particularly when resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for novel urea derivatives?

Discrepancies often arise due to variability in experimental models (e.g., in vitro vs. in vivo). Mitigation strategies include:

  • Performing comparative studies using standardized assays (e.g., OECD guidelines for acute toxicity).
  • Cross-referencing with structurally analogous compounds (e.g., 2-(1-benzylpiperidin-4-yl)ethanamine, which has documented proteomics applications) .
  • Applying computational toxicology tools (e.g., EPA DSSTox) to predict hazards based on functional groups .

Q. What strategies optimize yield in urea derivative synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via column chromatography .
  • Catalysis : Use of DMAP or triethylamine to accelerate isocyanate-amine coupling .
  • Stoichiometry : A 1.2:1 molar ratio of amine to isocyanate minimizes side reactions .

Q. How can molecular docking improve the design of this compound-based inhibitors?

  • Retrieve protein structures (e.g., S1R receptor, PDB: 5HK2) and prepare them using software like BIOVIA Discovery Studio .
  • Perform docking simulations (e.g., CDOCKER) to assess binding affinity and orientation.
  • Validate results with competitive binding assays (e.g., displacement of [³H]-haloperidol in vitro) .

Q. What challenges arise in formulating aqueous solutions of urea derivatives?

Poor solubility in water necessitates:

  • Co-solvents (e.g., PEG-400) or surfactants to enhance dispersibility.
  • pH adjustment to stabilize the urea moiety, as seen in Pfizer’s aqueous formulations of structurally similar triazine-urea compounds .

Q. How do researchers evaluate enzyme inhibition mechanisms using urea derivatives?

  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for methyltransferases like G9a) .
  • Structural analysis : Compare inhibitor-bound vs. apo enzyme structures using cryo-EM or X-ray crystallography .

Q. What methodologies resolve data reproducibility issues in urea-based drug discovery?

  • Adopt open-data practices (e.g., depositing raw spectra/assay data in public repositories) .
  • Use orthogonal assays (e.g., SPR and ITC for binding studies) to confirm results .
  • Document synthesis and testing protocols in detail to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.